Cas no 125836-07-9 (3-Nitroquinolin-4(1H)-one)
3-Nitroquinolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-nitro-4-(1H)-quinolone
- 3-NITROQUINOLIN-4(1H)-ONE;
- 3-Nitroquinolin-4(1H)-one
- EN300-86220
- 4-Quinolinol, 3-nitro-
- 3-Nitroquinolin-4-ol
- 3-nitro-4-hydroxy-quinoline
- Oprea1_311502
- NSC246074
- AC-20411
- N0992
- VC81375000
- DTXSID50311855
- AKOS001749785
- 125836-07-9
- DB-014482
- Maybridge1_006505
- NS00017012
- NSC-299179
- SR-01000525942-1
- CS-0356745
- 4-Hydroxy-3-nitroquinoline
- Q27187053
- AS-18386
- MFCD00277722
- 50332-66-6
- SY040660
- SR-01000525942
- NCGC00245895-01
- NIOSH/VC8137500
- Z2205958850
- 4hydroxy-3-nitroquinoline
- 3-nitro-quinolin-4-ol
- CHEMBL1492766
- AKOS000320155
- AB05908
- 3-nitro-quinoline-4-ol
- 3-nitro-4-hydroxyquinoline
- CHEBI:108328
- 3-nitro-1,4-dihydroquinolin-4-one
- HMS559P15
- STK760999
- SMR000208070
- J-512966
- BCP07741
- 3-Nitro-4-quinolinol
- MLS000586691
- BDBM73492
- NSC299179
- Oprea1_563997
- CS-M2023
- SCHEMBL1033969
- NSC-246074
- cid_316988
- 4(1H)-Quinolinone, 3-nitro-
- ALBB-013499
- 3-nitro-1H-quinolin-4-one
- MFCD01820324
- 664-163-5
- AFA83607
- H30360
- H50038
-
- MDL: MFCD01820324
- Inchi: 1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)
- InChI Key: ZWISCKSGNCMAQO-UHFFFAOYSA-N
- SMILES: O=C1C(=CNC2C=CC=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 78.68000
- LogP: 1.95950
3-Nitroquinolin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N520145-25mg |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N520145-50mg |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N520145-250mg |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 250mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81190-250mg |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 250mg |
¥112.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81190-1g |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 1g |
¥232.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81190-5g |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 5g |
¥552.0 | 2021-09-08 | ||
| Alichem | A189007761-100g |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 95% | 100g |
$609.03 | 2023-09-03 | |
| Alichem | A189007761-500g |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 95% | 500g |
$1624.08 | 2023-09-03 | |
| Alichem | A189007761-1000g |
3-Nitroquinolin-4(1H)-one |
125836-07-9 | 95% | 1000g |
$2363.76 | 2023-09-03 | |
| abcr | AB237612-1 g |
3-Nitroquinolin-4(1H)-one; . |
125836-07-9 | 1g |
€71.50 | 2023-04-27 |
3-Nitroquinolin-4(1H)-one Suppliers
3-Nitroquinolin-4(1H)-one Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-Nitroquinolin-4(1H)-one
Properties and Applications of 3-Nitroquinolin-4(1H)-one (CAS No. 125836-07-9)
3-Nitroquinolin-4(1H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 125836-07-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities. The nitro group substitution at the 3-position of the quinoline ring introduces unique electronic and steric properties, making it a versatile scaffold for drug design and development.
The structural motif of 3-Nitroquinolin-4(1H)-one consists of a fused benzene and pyridine ring system, with a nitro functional group attached to the third carbon atom and a carbonyl group at the fourth position. This arrangement imparts reactivity that can be exploited in various synthetic pathways, enabling modifications that enhance its pharmacological profile. The presence of both electron-withdrawing (nitro) and electron-donating (carbonyl) groups makes this compound an interesting candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the potential of 3-Nitroquinolin-4(1H)-one as an intermediate in the synthesis of bioactive molecules. Its quinoline core is a well-established scaffold in antimalarial, antibacterial, and anticancer agents. The nitro group, in particular, has been shown to modulate the reactivity of the molecule, allowing for further functionalization through reduction or nucleophilic substitution reactions. These properties make it a valuable building block for designing novel therapeutic agents.
In the realm of oncology, 3-Nitroquinolin-4(1H)-one has been investigated for its potential role in inhibiting tumor growth. Preclinical studies suggest that derivatives of this compound may interfere with key enzymatic pathways involved in cancer cell proliferation and survival. The nitro group's ability to engage in redox reactions has been particularly noted as a mechanism that could selectively target malignant cells while minimizing toxicity to healthy tissues. This area of research is particularly promising given the increasing demand for targeted therapies in cancer treatment.
Moreover, 3-Nitroquinolin-4(1H)-one has shown promise in antimicrobial applications. The quinoline scaffold is known for its efficacy against various bacterial and parasitic infections, and modifications to this core structure can enhance its spectrum of activity. The nitro group contributes to this antimicrobial effect by facilitating interactions with bacterial enzymes and DNA gyrase, which are critical for bacterial survival. This makes 3-Nitroquinolin-4(1H)-one a candidate for developing new antibiotics to combat drug-resistant strains.
The synthesis of 3-Nitroquinolin-4(1H)-one typically involves nitration of quinoline derivatives followed by cyclization or oxidation steps. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision.
From a computational chemistry perspective, 3-Nitroquinolin-4(1H)-one has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the nitro group influences binding affinity and specificity, which are critical factors in drug design. By leveraging computational tools, researchers can predict optimal modifications to enhance the pharmacological properties of 3-Nitroquinolin-4(1H)-one, thereby accelerating the development of novel therapeutics.
The chemical stability of 3-Nitroquinolin-4(1H)-one under various conditions has also been thoroughly examined. Studies indicate that the compound exhibits good stability under neutral pH conditions but may degrade under extreme acidic or basic environments. This information is crucial for formulating drug products that ensure efficacy throughout their shelf life. Additionally, solubility studies have revealed that 3-Nitroquinolin-4(1H)-one has limited solubility in water but good solubility in organic solvents, which may influence its formulation as an oral or injectable drug.
In conclusion, 3-Nitroquinolin-4(1H)-one (CAS No. 125836-07-9) represents a significant compound in medicinal chemistry due to its versatile structural features and potential biological activities. Ongoing research continues to uncover new applications for this molecule, particularly in oncology and antimicrobial therapy. As synthetic methodologies advance and computational tools become more sophisticated, the future prospects for derivatives of 3-Nitroquinolin-4(1H)-one appear highly promising, offering new avenues for therapeutic intervention.
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